Cas no 885950-38-9 (2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate)

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate is a highly fluorinated sulfonate ester commonly employed as an activating reagent in organic synthesis. Its electron-withdrawing pentafluorophenyl group enhances reactivity, making it particularly effective in esterification and sulfonylation reactions. The tert-butyl substituent on the benzene ring contributes to steric stability while maintaining solubility in organic solvents. This compound is valued for its efficiency in forming active intermediates under mild conditions, often used in peptide coupling and polymer chemistry. Its stability and selective reactivity make it a preferred choice for applications requiring controlled functionalization. Suitable for use in anhydrous environments, it is typically handled under inert conditions to preserve integrity.
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate structure
885950-38-9 structure
Product Name:2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate
CAS No:885950-38-9
MF:C16H13F5O3S
MW:380.329641103745
CID:3061132
PubChem ID:2783107
Update Time:2025-05-28

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate
    • MFCD05975131
    • 2,3,4,5,6-pentafluorophenyl 4-(tert-butyl)benzenesulfonate
    • CS-0330613
    • Perfluorophenyl 4-(tert-butyl)benzenesulfonate
    • AKOS005069313
    • 10X-0341
    • Perfluorophenyl4-(tert-butyl)benzenesulfonate
    • 2,3,4,5,6-pentafluorophenyl 4-tert-butylbenzene-1-sulfonate
    • 885950-38-9
    • 2,3,4,5,6-pentafluorophenyl 4-(tert-butyl)benzenesulphonate
    • Pentafluorophenyl 4-tert-butyl-benzenesulfonate
    • (2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate
    • MDL: MFCD05975131
    • Inchi: 1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3
    • InChI Key: QXSDJYBIOYZRSO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(C)(C)C)(=O)(=O)OC1C(=C(C(=C(C=1F)F)F)F)F

Computed Properties

  • Exact Mass: 380.05055626Da
  • Monoisotopic Mass: 380.05055626Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Melting Point: 93-95

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate Security Information

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)-benzenesulfonate Pricemore >>

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